Cas no 85686-97-1 (1,2-Difluoro-4,5-dinitrobenzene)

1,2-Difluoro-4,5-dinitrobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1,2-difluoro-4,5-dinitro-
- 1,2-difluoro-4,5-dinitrobenzene
- 1,2-Dinitro-4,5-difluorobenzene
- NE61566
- AK158469
- ST24036713
- 1,2-Difluoro-4,5-dinitrobenzene (ACI)
- MFCD00185597
- DTXSID10507358
- EN300-61138
- SCHEMBL3756498
- AKOS024262500
- AS-40728
- 1,2-difluoro-4,5- dinitrobenzene
- SY184900
- 85686-97-1
- DB-259122
- CS-0147593
- 1,2-Difluoro-4,5-dinitrobenzene
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- MDL: MFCD00185597
- インチ: 1S/C6H2F2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H
- InChIKey: XOAAAPHKZDETSB-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C([N+](=O)[O-])=CC(F)=C(F)C=1)=O
計算された属性
- せいみつぶんしりょう: 203.998263g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 回転可能化学結合数: 0
- どういたいしつりょう: 203.998263g/mol
- 単一同位体質量: 203.998263g/mol
- 水素結合トポロジー分子極性表面積: 91.6Ų
- 重原子数: 14
- 複雑さ: 225
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
1,2-Difluoro-4,5-dinitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-61138-0.5g |
1,2-difluoro-4,5-dinitrobenzene |
85686-97-1 | 95% | 0.5g |
$25.0 | 2023-02-13 | |
Enamine | EN300-61138-5.0g |
1,2-difluoro-4,5-dinitrobenzene |
85686-97-1 | 95% | 5.0g |
$76.0 | 2023-02-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00535-100mg |
1,2-Difluoro-4,5-dinitrobenzene |
85686-97-1 | 98% | 100mg |
¥19.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00535-250mg |
1,2-Difluoro-4,5-dinitrobenzene |
85686-97-1 | 98% | 250mg |
¥24.0 | 2024-07-18 | |
Chemenu | CM336270-1000g |
1,2-difluoro-4,5-dinitrobenzene |
85686-97-1 | 95%+ | 1000g |
$6857 | 2022-06-10 | |
Enamine | EN300-61138-0.05g |
1,2-difluoro-4,5-dinitrobenzene |
85686-97-1 | 95% | 0.05g |
$19.0 | 2023-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218233-10g |
1,2-difluoro-4,5- dinitrobenzene |
85686-97-1 | 98% | 10g |
¥279.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y0990086-25g |
1,2-Difluoro-4,5-dinitrobenzene |
85686-97-1 | 95% | 25g |
$530 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218233-1g |
1,2-difluoro-4,5- dinitrobenzene |
85686-97-1 | 98% | 1g |
¥40.00 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GM162-200mg |
1,2-Difluoro-4,5-dinitrobenzene |
85686-97-1 | 98% | 200mg |
¥159.0 | 2022-09-28 |
1,2-Difluoro-4,5-dinitrobenzene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1,2-Difluoro-4,5-dinitrobenzene Preparation Products
1,2-Difluoro-4,5-dinitrobenzene 関連文献
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Pei-Yang Gu,Yong Ma,Jing-Hui He,Guankui Long,Chengyuan Wang,Wangqiao Chen,Yi Liu,Qing-Feng Xu,Jian-Mei Lu,Qichun Zhang J. Mater. Chem. C 2015 3 3167
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Jacobs H. Jordan,Bruce C. Gibb Chem. Soc. Rev. 2015 44 547
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3. Synthesis of asymmetrically substituted aminohalogenobenzimidazolesMaria-Jose Camarasa,Paul L. Coe,A. Stanley Jones,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1987 2317
1,2-Difluoro-4,5-dinitrobenzeneに関する追加情報
Professional Introduction to Compound with CAS No. 85686-97-1 and Product Name: 1,2-Difluoro-4,5-dinitrobenzene
1,2-Difluoro-4,5-dinitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 85686-97-1, is a fluorinated aromatic compound featuring a unique structural configuration that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of both fluorine and nitro substituents, which endow it with distinct electronic and steric properties. The combination of these functional groups makes 1,2-Difluoro-4,5-dinitrobenzene a versatile intermediate in synthetic chemistry, particularly in the development of advanced materials and bioactive molecules.
The structural framework of 1,2-Difluoro-4,5-dinitrobenzene consists of a benzene ring substituted with two fluorine atoms at the 1 and 2 positions, and two nitro groups at the 4 and 5 positions. This specific arrangement imparts a high degree of reactivity, making it a valuable precursor in various chemical transformations. The electron-withdrawing nature of the nitro groups enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. Simultaneously, the electron-donating effect of the fluorine atoms can influence the regioselectivity of these reactions, providing chemists with precise control over product formation.
In recent years, 1,2-Difluoro-4,5-dinitrobenzene has been explored as a key intermediate in the synthesis of pharmaceutical compounds. The fluorine atom is a well-known pharmacophore in drug design due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. Compounds incorporating fluorine substituents often exhibit improved pharmacological properties compared to their non-fluorinated counterparts. For instance, studies have demonstrated that fluoroaromatics can enhance drug bioavailability by reducing metabolic degradation. The nitro groups in 1,2-Difluoro-4,5-dinitrobenzene also contribute to its utility in medicinal chemistry by serving as versatile handles for further functionalization through reduction or coupling reactions.
Recent advancements in computational chemistry have further highlighted the potential of 1,2-Difluoro-4,5-dinitrobenzene as a building block for drug discovery. Molecular modeling studies indicate that this compound can serve as a scaffold for designing small-molecule inhibitors targeting various biological pathways. For example, researchers have investigated its use in developing kinase inhibitors, where the presence of both fluorine and nitro groups allows for optimal interactions with protein active sites. Additionally, the compound's ability to undergo selective functionalization has been exploited in creating libraries of diverse derivatives for high-throughput screening.
The synthesis of 1,2-Difluoro-4,5-dinitrobenzene involves multi-step organic transformations that highlight its synthetic utility. One common approach involves the nitration of fluorene derivatives followed by selective fluorination. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce fluorine atoms into pre-functionalized aromatic systems. These synthetic strategies underscore the compound's role as a versatile intermediate in constructing complex molecular architectures.
From an industrial perspective, 1,2-Difluoro-4,5-dinitrobenzene has found applications beyond pharmaceuticals. Its unique electronic properties make it suitable for use in organic electronics and materials science. For instance, fluoroaromatic compounds are being explored as components in organic light-emitting diodes (OLEDs) due to their high charge carrier mobility and thermal stability. The nitro groups can also be utilized to tune optical properties such as fluorescence or phosphorescence, making this compound valuable for developing advanced optoelectronic devices.
The environmental impact of using 1,2-Difluoro-4,5-dinitrobenzene as an intermediate has also been studied. While fluorinated compounds are known for their persistence in certain environments due to the strength of C-F bonds, proper handling and disposal protocols ensure minimal ecological harm. Modern synthetic methodologies emphasize green chemistry principles by reducing waste generation and employing catalytic processes that enhance efficiency while minimizing hazardous byproducts.
In conclusion,1 ,2 -Difluoro -4 ,5 -dinitrobenzene ( CAS No . 85686 -97 -1 ) is a multifaceted compound with significant potential across multiple scientific disciplines . Its unique structural features make it an invaluable tool in pharmaceutical synthesis , materials science , and advanced chemical research . As our understanding of molecular interactions continues to evolve , compounds like 1 ,2 -Difluoro -4 ,5 -dinitrobenzene will undoubtedly play an increasingly important role in shaping future innovations .
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